Enhanced Polarity and Hydrogen Bond Acceptor Capacity Versus Unsubstituted Uracil
The target compound introduces significant molecular differentiation over the simplest structural baseline, uracil. The addition of the 5-mercapto-1,3,4-oxadiazole moiety substantially increases the hydrogen bond acceptor count from 2 (uracil) to 5 (target compound), while maintaining 2 hydrogen bond donors, creating a more complex and potentially selective interaction profile [1]. This structural change shifts the predicted lipophilicity from uracil's XLogP3 of -1.07 to the target compound's -0.6, indicating a notable increase in hydrophobicity [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6; H-Bond Acceptors = 5; H-Bond Donors = 2 |
| Comparator Or Baseline | Uracil: XLogP3 = -1.07; H-Bond Acceptors = 2; H-Bond Donors = 2 |
| Quantified Difference | Δ XLogP3 = +0.47 (higher lipophilicity); Δ Acceptors = +3 |
| Conditions | In silico prediction (XLogP3 3.0 and Cactvs 3.4.8.18/PubChem release 2021.05.07) [1][2] |
Why This Matters
The higher acceptor count and increased lipophilicity directly impact the compound's solubility, permeability, and potential target-binding landscape compared to simple uracil, guiding its selection in medicinal chemistry projects requiring modified pharmacokinetic profiles.
- [1] PubChem. (2026). Compound Summary for CID 52903614, 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 1174, Uracil. National Library of Medicine. View Source
